(1-Methylheptyl)phosphonic Acid

Übersicht

Beschreibung

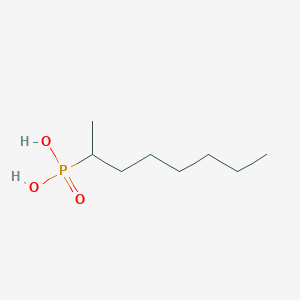

(1-Methylheptyl)phosphonic Acid, also known as 2-Octyl Phosphonic Acid, is an organophosphorus compound with the molecular formula C8H19O3P and a molecular weight of 194.21 g/mol . This compound is characterized by the presence of a phosphonic acid group attached to a 1-methylheptyl chain. It is primarily used in research settings and has various applications in chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylheptyl)phosphonic Acid typically involves the dealkylation of dialkyl phosphonates. One common method is the McKenna procedure, which uses bromotrimethylsilane (BTMS) followed by methanolysis . This method is favored due to its convenience, high yields, and mild conditions. Another method involves stirring dialkyl phosphonates with concentrated hydrochloric acid in aqueous solution at reflux . This method is effective for preparing phosphonic acids that are stable in acidic media and thermally stable.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale application of the aforementioned synthetic routes. The use of microwave-assisted synthesis has also been explored to accelerate the reaction process and improve yield .

Analyse Chemischer Reaktionen

Types of Reactions

(1-Methylheptyl)phosphonic Acid undergoes various chemical reactions, including:

Substitution Reactions: It can participate in substitution reactions where the phosphonic acid group is replaced by other functional groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

Common Reagents and Conditions

Bromotrimethylsilane (BTMS): Used in the McKenna procedure for dealkylation.

Hydrochloric Acid (HCl): Used in the dealkylation of dialkyl phosphonates under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the McKenna procedure yields this compound as the primary product.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

(1-Methylheptyl)phosphonic acid (CAS 4730-70-5) has the molecular formula and a molecular weight of 194.21 g/mol. Its structure allows it to function effectively as a chelating agent and a solvent extraction reagent, making it valuable in both industrial and research settings.

Environmental Applications

a. Metal Extraction and Remediation

One of the notable applications of this compound is in the extraction of heavy metals, particularly uranium. Research has demonstrated that it can effectively extract uranium(VI) from nitric acid solutions, showcasing its potential in nuclear waste management and environmental remediation efforts .

b. Water Treatment

Phosphonic acids are known for their ability to chelate metal ions, which aids in water treatment processes by preventing scale formation and corrosion in industrial systems. The use of this compound in water treatment could enhance the efficiency of these processes, particularly in cooling water systems where scale inhibitors are critical .

Industrial Applications

a. Chelating Agents

Phosphonates, including this compound, serve as effective chelating agents in various industrial applications. They are utilized to stabilize hydrogen peroxide solutions and as additives in detergents to enhance cleaning efficacy by preventing metal ion interference .

b. Surfactants and Emulsifiers

In the formulation of surfactants and emulsifiers for personal care products and household cleaners, this compound can play a role due to its amphiphilic properties, which help improve product stability and performance.

Biomedical Applications

a. Drug Development

Phosphonic acids have been explored as bioactive compounds due to their structural similarity to phosphates. They can serve as pro-drugs or active pharmaceutical ingredients targeting various conditions such as osteoporosis and cancer . Specifically, this compound may be investigated further for its potential roles in drug delivery systems or as therapeutic agents.

b. Bone Targeting Agents

The ability of phosphonates to inhibit bone resorption makes them suitable candidates for treating bone-related disorders. Research indicates that modifications to phosphonate structures can enhance their affinity for bone tissue, potentially leading to more effective treatments for osteoporosis .

Case Studies

Wirkmechanismus

The mechanism of action of (1-Methylheptyl)phosphonic Acid involves its interaction with molecular targets through its phosphonic acid group. This group can form strong bonds with metal ions and other electrophilic centers, making it useful in coordination chemistry and as a chelating agent . The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phosphoric Acid (R-O-P(O)(OH)2): Similar in structure but with an additional oxygen atom bonded to the phosphorus.

Phosphinic Acid (R-P(H)(O)(OH)): Contains a hydrogen atom bonded to the phosphorus instead of an alkyl group.

Uniqueness

(1-Methylheptyl)phosphonic Acid is unique due to its specific alkyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific coordination or solubility characteristics .

Biologische Aktivität

(1-Methylheptyl)phosphonic acid is a phosphonic acid derivative with significant biological activity, particularly in its interactions with various biochemical pathways. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological implications of this compound.

Overview of Phosphonic Acids

Phosphonic acids are characterized by their unique phosphorus-carbon (C-P) bond, which distinguishes them from traditional phosphate esters. This structural feature allows phosphonic acids to mimic phosphate esters and carboxylic acids, enabling them to act as competitive inhibitors in various enzymatic reactions. Their biological activity is derived from their ability to bind to enzyme active sites, often leading to irreversible inhibition in some cases .

The biological mechanisms through which this compound exerts its effects can be summarized as follows:

- Competitive Inhibition : Similar to other phosphonates, this compound can inhibit enzymes that utilize phosphate esters as substrates. This is crucial in pathways involving phosphorylation and proteolysis, where phosphonates can disrupt normal cellular functions .

- Enzyme Interaction : The compound may interact with specific enzymes involved in amino acid metabolism, potentially acting as an antagonist to amino acids . This could affect physiological activities at the cellular level.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Studies

Case studies have been instrumental in illustrating the practical applications and implications of this compound. One notable study explored its effects on microbial growth and metabolism:

- Study on Microbial Utilization : Research indicated that certain microorganisms could utilize phosphonates, including derivatives like this compound, as a sole nitrogen source. This finding emphasizes the compound's potential role in microbial ecology and its implications for bioremediation strategies .

Research Findings

Recent studies have highlighted the diverse biosynthetic pathways leading to phosphonic acids. Genome mining techniques have uncovered numerous biosynthetic gene clusters responsible for producing various phosphonates, including those related to this compound:

- Biosynthetic Pathways : The identification of gene clusters in actinomycetes has led to the discovery of new phosphonic acid natural products. These products exhibit a range of bioactivities, suggesting that this compound could be part of a broader class of compounds with significant therapeutic potential .

Eigenschaften

IUPAC Name |

octan-2-ylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19O3P/c1-3-4-5-6-7-8(2)12(9,10)11/h8H,3-7H2,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUQLZJVBTGOVPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.